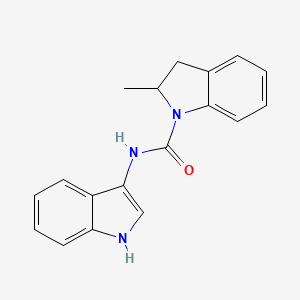

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are prevalent in many natural products and pharmaceuticals due to their unique chemical structure and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with indole structures, such as N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, exhibit significant anticancer properties. For instance, derivatives of indole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One study found that certain derivatives showed potent anti-proliferative activity with IC50 values as low as 10.56 µM against HepG2 cells, indicating their potential for development as anticancer agents .

Neurotransmitter Modulation

The compound may also play a role in modulating neurotransmitter systems, particularly those involving serotonin receptors. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety . The interaction of the indole moiety with serotonin receptors suggests that it could be a valuable tool in psychopharmacology.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values of these compounds have been reported to be below 10 µg/mL against several strains, highlighting their potential as new antimicrobial agents .

Synthesis and Chemical Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex organic molecules. Researchers have utilized it in the synthesis of novel derivatives that possess enhanced biological activities .

Material Science

In addition to its applications in medicinal chemistry, this compound is being explored for its potential use in developing new materials. Its chemical properties make it suitable for creating specialty chemicals and polymers with specific characteristics.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Anticancer Evaluation | Indole derivatives showed IC50 values < 10 µM against HepG2 cells | Potential anticancer agent |

| Neurotransmitter Interaction | Modulation of serotonin receptors observed | Implications for treating mood disorders |

| Antimicrobial Testing | MIC < 10 µg/mL against various pathogens | Development of new antimicrobial therapies |

| Synthesis Applications | Used as a precursor in synthesizing complex molecules | Expands the toolkit for organic chemists |

Mécanisme D'action

The mechanism of action of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound may also interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization and exhibit anticancer activity.

Indole-3-carboxaldehyde derivatives: Known for their antimicrobial and antioxidant properties.

Uniqueness

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer research

Activité Biologique

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Synthesis

This compound belongs to a class of indole derivatives known for their diverse biological activities. The synthesis typically involves multi-step reactions that enable the incorporation of various functional groups, enhancing the compound's bioactivity.

Anticancer Properties

Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance, a study evaluated multiple derivatives of indole and indoline compounds, revealing that certain analogs exhibited significant cytotoxicity against HeLa, MCF-7, and HT-29 cancer cell lines. Among these derivatives, one specific compound demonstrated IC50 values of 0.34 µM against MCF-7 cells, indicating strong anticancer potential .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation and leading to increased cell death .

- Inhibition of Tubulin Polymerization : The compound acts similarly to colchicine by disrupting microtubule dynamics, which is essential for cell division .

In Vitro Studies

A comprehensive evaluation of this compound derivatives revealed promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Apoptosis induction, tubulin inhibition |

| 7d | MCF-7 | 0.34 | G2/M arrest |

| 7d | HT-29 | 0.86 | Microtubule disruption |

These findings suggest that the compound could be developed further as a tubulin polymerization inhibitor for cancer therapy .

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies indicated strong affinities for tubulin proteins, reinforcing the experimental data regarding its mechanism of action .

Propriétés

IUPAC Name |

N-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSOVBJKEPMHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.